molecular formula C6H8N4OS B2794894 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 933005-79-9

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide

Cat. No.: B2794894
CAS No.: 933005-79-9
M. Wt: 184.22
InChI Key: KSBBJKNYPGSRAM-UHFFFAOYSA-N
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Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a heterocyclic compound that features both thiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole-3-thiol with α-bromo-γ-butyrolactone in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar sulfur-containing ring structure.

    Triazole Derivatives: Compounds like 1,2,4-triazole and its derivatives share a similar nitrogen-containing ring structure.

Uniqueness

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is unique due to the combination of both thiazole and triazole rings in its structure. This dual-ring system imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c1-4(11)7-5-8-9-6-10(5)2-3-12-6/h2-3H2,1H3,(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBBJKNYPGSRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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